4-(2-bromo-4-methylphenoxy)-N-butan-2-ylbutan-1-amine;oxalic acid
Overview
Description
4-(2-bromo-4-methylphenoxy)-N-butan-2-ylbutan-1-amine; oxalic acid is a complex organic compound that features a brominated phenoxy group attached to a butylamine chain
Scientific Research Applications
4-(2-bromo-4-methylphenoxy)-N-butan-2-ylbutan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromo-4-methylphenoxy)-N-butan-2-ylbutan-1-amine typically involves multiple steps. One common route starts with the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol. This intermediate is then reacted with butylamine under controlled conditions to form the desired amine compound. The final step involves the formation of the oxalic acid salt by reacting the amine with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-bromo-4-methylphenoxy)-N-butan-2-ylbutan-1-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones.
Reduction Reactions: The amine group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various substituted phenoxy compounds.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include secondary and tertiary amines.
Mechanism of Action
The mechanism of action of 4-(2-bromo-4-methylphenoxy)-N-butan-2-ylbutan-1-amine involves its interaction with specific molecular targets. The brominated phenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-methylphenoxyacetic acid
- 4-(2-bromo-4-methylphenoxy)-N-(2-ethylhexyl)butanamide
- 4-(((2-bromo-4-methylphenoxy)acetyl)amino)benzoic acid
Uniqueness
4-(2-bromo-4-methylphenoxy)-N-butan-2-ylbutan-1-amine is unique due to its specific combination of a brominated phenoxy group and a butylamine chain. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
4-(2-bromo-4-methylphenoxy)-N-butan-2-ylbutan-1-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrNO.C2H2O4/c1-4-13(3)17-9-5-6-10-18-15-8-7-12(2)11-14(15)16;3-1(4)2(5)6/h7-8,11,13,17H,4-6,9-10H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASBKWOFVFPWKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCCOC1=C(C=C(C=C1)C)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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